Cas no 82353-55-7 (N-Benzyloxycarbonyl-D-alaninal)

N-Benzyloxycarbonyl-D-alaninal structure
82353-55-7 structure
Product Name:N-Benzyloxycarbonyl-D-alaninal
كاس عدد:82353-55-7
وسط:C11H13NO3
ميغاواط:207.225823163986
MDL:MFCD12031620
CID:693824
Update Time:2025-10-29

N-Benzyloxycarbonyl-D-alaninal الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Carbamic acid, (1-methyl-2-oxoethyl)-, phenylmethyl ester, (R)-
    • (R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester
    • benzyl N-(1-oxopropan-2-yl)carbamate
    • Carbamic acid, (1-methyl-2-oxoethyl)-, phenylmethyl ester, (R)- (9CI)
    • Phenylmethyl N-[(1R)-1-methyl-2-oxoethyl]carbamate (ACI)
    • (R)-Benzyl 1-oxopropan-2-ylcarbamate
    • (R)-N-Cbz-alaninal
    • Benzyl (R)-(1-oxopropan-2-yl)carbamate
    • Benzyl [(R)-1-methyl-2-oxoethyl)carbamate
    • N-Benzyloxycarbonyl-D-alaninal
    • N-Cbz-D-alaninal
    • MDL: MFCD12031620
    • نواة داخلي: 1S/C11H13NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,12,14)/t9-/m1/s1
    • مفتاح Inchi: XTXJPZGMVKIPHE-SECBINFHSA-N
    • ابتسامات: C(C1C=CC=CC=1)OC(=O)N[C@H](C)C=O

N-Benzyloxycarbonyl-D-alaninal الأسعارأكثر . >>

تصنيف الارتباط No. Product Name Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
TRC
B285345-250mg
N-Benzyloxycarbonyl-D-alaninal
82353-55-7
250mg
$ 224.00 2023-04-18
TRC
B285345-500mg
N-Benzyloxycarbonyl-D-alaninal
82353-55-7
500mg
$ 414.00 2023-04-18
TRC
B285345-1g
N-Benzyloxycarbonyl-D-alaninal
82353-55-7
1g
$ 660.00 2022-06-07
TRC
B285345-2.5g
N-Benzyloxycarbonyl-D-alaninal
82353-55-7
2.5g
$ 1688.00 2023-04-18
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0637-1g
(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester
82353-55-7 96%
1g
6767.38CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0637-5g
(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester
82353-55-7 96%
5g
25424.31CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0637-500mg
(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester
82353-55-7 96%
500mg
3807.71CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0637-250mg
(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester
82353-55-7 96%
250mg
2332.12CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0637-100mg
(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester
82353-55-7 96%
100mg
1594.32CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0637-50mg
(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester
82353-55-7 96%
50mg
1221.18CNY 2021-05-07

N-Benzyloxycarbonyl-D-alaninal طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -78 °C; 30 min, -78 °C
1.2 Solvents: Dichloromethane ;  10 min, -78 °C; 2 h, -78 °C
1.3 Reagents: Diisopropylethylamine ;  20 min, -78 °C → rt
المراجع
DDQ-Promoted Benzylic/Allylic sp3 C-H Activation for the Stereoselective Intramolecular C-N Bond Formation: Applications to the Total Synthesis of (-)-Codonopsinine, (+)-5-epi-Codonopsinine, (+)-Radicamine B, and (-)-Codonopsinol
Lingamurthy, Macha; et al, Journal of Organic Chemistry, 2016, 81(4), 1367-1377

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide
1.2 Solvents: Water
المراجع
Stereoselective aldol additions catalyzed by dihydroxyacetone phosphate-dependent aldolases in emulsion systems: Preparation and structural characterization of linear and cyclic iminopolyols from aminoaldehydes
Espelt, Laia; et al, Chemistry - A European Journal, 2003, 9(20), 4887-4899

طريقة الإنتاج 3

رد فعل الشرط
1.1 Solvents: 1,4-Dioxane ,  Water ;  25 °C; overnight, 25 °C
2.1 Reagents: 2-Iodoxybenzoic acid Solvents: Ethyl acetate ;  6 h, 77 °C; 77 °C → rt
المراجع
Carbon-carbon bond-forming enzymes for the synthesis of non-natural amino acids
Clapes, Pere; et al, Methods in Molecular Biology (New York, 2012, 794, 73-85

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: NADP ,  Glycine ,  Semicarbazide ,  p-Toluenesulfonic acid Catalysts: Dehydrogenase, glycerol ,  NADH oxidase ;  24 h, pH 9, 30 °C
المراجع
Amino Aldehydes Revisited
Mestrom, Luuk; et al, European Journal of Organic Chemistry, 2017, 2017(47), 7019-7025

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
المراجع
Inhibition of DD-Peptidases by a Specific Trifluoroketone: Crystal Structure of a Complex with the Actinomadura R39 DD-Peptidase
Dzhekieva, Liudmila; et al, Biochemistry, 2013, 52(12), 2128-2138

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Toluene ,  Water ;  30 min, 0 °C; 30 min, 0 °C; 120 min, 22 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
المراجع
Chromium(V) Peptide Complexes: Synthesis and Spectroscopic Characterization
Barnard, Peter J.; et al, Inorganic Chemistry, 2005, 44(4), 1044-1053

طريقة الإنتاج 7

رد فعل الشرط
المراجع
Aminodicarboxylic acid alkenes and their use as sweeteners
, European Patent Organization, , ,

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  2 h, -78 °C; 5 h, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
المراجع
Synthesis of (+)- and (-)-dihydropinidine by diastereoselective dimethylzinc promoted allylation of 2-methyltetrahydropyridine-N-oxide with an allylboronic ester
Eriksson, Carina; et al, Tetrahedron: Asymmetry, 2006, 17(7), 1074-1080

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ;  2 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
المراجع
Inhibition of DD-Peptidases by a Specific Trifluoroketone: Crystal Structure of a Complex with the Actinomadura R39 DD-Peptidase
Dzhekieva, Liudmila; et al, Biochemistry, 2013, 52(12), 2128-2138

طريقة الإنتاج 10

رد فعل الشرط
1.1 Solvents: 1,4-Dioxane ,  Water ;  12 h, rt
2.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide
2.2 Solvents: Water
المراجع
Stereoselective aldol additions catalyzed by dihydroxyacetone phosphate-dependent aldolases in emulsion systems: Preparation and structural characterization of linear and cyclic iminopolyols from aminoaldehydes
Espelt, Laia; et al, Chemistry - A European Journal, 2003, 9(20), 4887-4899

N-Benzyloxycarbonyl-D-alaninal Raw materials

N-Benzyloxycarbonyl-D-alaninal Preparation Products

الموردين الموصى بهم
Zouping Mingyuan Import and Export Trading Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Zouping Mingyuan Import and Export Trading Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Jinta Yudi Pharmaceutical Technology Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
TAIXING JOXIN BIO-TEC CO.,LTD.
Jiangsu Kolod Food Ingredients Co.,ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Jiangsu Kolod Food Ingredients Co.,ltd
Yunnanjiuzhen
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Yunnanjiuzhen